molecular formula C36H70O17 B3116499 Propargyl-PEG17-methane CAS No. 2169967-47-7

Propargyl-PEG17-methane

Katalognummer: B3116499
CAS-Nummer: 2169967-47-7
Molekulargewicht: 774.9 g/mol
InChI-Schlüssel: KXGWRMYKHLIJGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propargyl-PEG17-methane is a polyethylene glycol (PEG) derivative containing a propargyl group. This compound is known for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry.” The propargyl group can react with azide-bearing compounds or biomolecules to form a stable triazole linkage. This property makes this compound a valuable tool in various scientific and industrial applications .

Wirkmechanismus

Target of Action

Propargyl-PEG17-methane is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can react with molecules containing Azide groups .

Mode of Action

The mode of action of this compound involves a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction occurs between the Alkyne group in the compound and Azide groups in target molecules . The result is a stable triazole linkage .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a stable triazole linkage with target proteins, the compound allows for their selective degradation .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system and can lead to various molecular and cellular effects depending on the specific proteins targeted .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper is required for the CuAAC reaction to occur . Additionally, the compound’s solubility and stability can be affected by the characteristics of the aqueous media in which it is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propargyl-PEG17-methane is synthesized by introducing a propargyl group into a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Propargyl-PEG17-methane primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product formed from the click chemistry reaction of this compound with azides is a triazole-linked compound. This product is highly stable and can be further functionalized for various applications .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of Propargyl-PEG17-methane can be categorized into several key areas:

Medicinal Chemistry

  • PROTAC Synthesis : this compound is primarily utilized in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins. The compound facilitates the formation of stable triazole linkages between the PROTAC's components, enhancing their efficacy in targeting disease-related proteins .
  • Targeted Drug Delivery : The PEG component improves the pharmacokinetics of drugs by increasing their solubility and circulation time in biological systems. This property is crucial for developing targeted therapies for diseases such as cancer and neurodegenerative disorders .

Molecular Biology

  • Bioconjugation : this compound serves as a linker in bioconjugation processes, allowing for the attachment of various functional groups to proteins or nucleic acids. This application is vital for studying protein-protein interactions and developing biosensors .
  • Click Chemistry Applications : The propargyl group enables the compound to participate in click chemistry reactions, which are essential for creating complex biomolecular architectures used in research and therapeutic contexts .

Case Study: Development of PROTACs

A study demonstrated the effectiveness of this compound in synthesizing PROTACs targeting specific oncogenes. The researchers found that the incorporation of this linker significantly improved the degradation efficiency of the target protein compared to traditional methods. The resulting PROTACs exhibited enhanced selectivity and reduced off-target effects, making them promising candidates for cancer therapy.

Case Study: Bioconjugation Efficiency

In another study focusing on bioconjugation, this compound was used to attach fluorescent probes to antibodies. The results indicated that the use of this compound led to higher yields of conjugates with preserved biological activity, demonstrating its utility in developing diagnostic tools and imaging agents.

Vergleich Mit ähnlichen Verbindungen

Propargyl-PEG17-methane can be compared with other PEG derivatives containing different functional groups. Some similar compounds include:

Uniqueness

This compound is unique due to its specific combination of a propargyl group and a PEG chain. This combination provides both the reactivity of the propargyl group and the solubility-enhancing properties of PEG, making it highly versatile for various applications .

Biologische Aktivität

Propargyl-PEG17-methane is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, primarily utilized in the synthesis of PROTACs for targeted protein degradation. Its structural composition, characterized by a molecular formula of C36H70O17C_{36}H_{70}O_{17} and a molecular weight of 774.93 g/mol, enables it to effectively facilitate the conjugation of biomolecules through Click Chemistry, enhancing its biological activity in therapeutic applications.

This compound functions as a critical component in the design of PROTACs, which are bifunctional molecules designed to induce the ubiquitination and subsequent degradation of specific target proteins via the ubiquitin-proteasome system. The biological activity of this compound is largely attributed to its ability to:

  • Facilitate Ligand Binding : One end of the PROTAC binds to an E3 ubiquitin ligase, while the other binds to the target protein, effectively bringing them into proximity and promoting ubiquitination.
  • Enhance Targeted Degradation : By leveraging the cellular machinery responsible for protein degradation, PROTACs can selectively eliminate proteins implicated in various diseases, including cancer .

In Vitro Studies

Research has demonstrated that this compound can be utilized in various in vitro studies to assess its efficacy in targeted protein degradation. For instance:

  • Efficacy in Cancer Models : In studies involving cancer cell lines, this compound-based PROTACs have shown significant potency in degrading oncogenic proteins, leading to reduced cell proliferation and increased apoptosis .
  • Selectivity and Potency : The selectivity of these PROTACs is enhanced by the choice of ligands used alongside this compound, allowing for tailored approaches to target specific proteins without affecting others.

Case Studies

  • Targeted Therapy Development : A study highlighted the use of this compound in developing targeted therapies for acute myeloid leukemia (AML). The research indicated that PROTACs synthesized with this linker effectively degraded key survival proteins in AML cells, leading to improved therapeutic outcomes .
  • Neurodegenerative Disease Models : Another case study explored using this compound in models of neurodegenerative diseases. The results showed that PROTACs could selectively degrade misfolded proteins associated with diseases like Alzheimer's, suggesting potential for therapeutic applications .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

PropertyDetails
Molecular FormulaC36H70O17C_{36}H_{70}O_{17}
Molecular Weight774.93 g/mol
MechanismFacilitates protein degradation via ubiquitination
ApplicationsCancer therapy, neurodegenerative diseases
EfficacySignificant reduction in target protein levels
Research ReferencesAn S et al., EBioMedicine 2018; MedChemExpress Data Sheet

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWRMYKHLIJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.